molecular formula C10H7NO3S B8815912 5-[(4-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

5-[(4-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B8815912
M. Wt: 221.23 g/mol
InChI Key: ARHIHDVVUHVQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H7NO3S and its molecular weight is 221.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[(4-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(4-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-[(4-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C10H7NO3S

Molecular Weight

221.23 g/mol

IUPAC Name

5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C10H7NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)

InChI Key

ARHIHDVVUHVQCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of p-hydroxybenzaldehyde (vi; 0.5 mmol), 2,4-thiazolidinedione, (0.6 mmol), and catalytic amounts of piperidine and AcOH was refluxed in toluene (5 mL) for 24 h. The precipitated product was filtered, washed with toluene (3×10 mL), and dried in vacuo at 60° C. overnight, yielding 5-(4-hydroxybenzylidene)-thiazolidine-2,4-dione (vii) in a 85% yield.
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0.5 mmol
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0.6 mmol
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Synthesis routes and methods III

Procedure details

To a mixture of 4-hydroxybenzaldehyde (3.67 g, 30 mmol), 2,4-thiazolidinedione (3.51 g, 30 mmol) and benzoic acid (4.40 g, 36 mmol) in toluene (100 mL) was added piperidine (4.5 mL, 45 mmol) and the mixture was equipped with a Dean Stark apparatus and brought to a vigorous reflux. After 45 min the mixture was cooled in an ice bath and the supernatant was decanted. The bright yellow solid was made into a suspension by the addition of glacial acetic acid (100 mL) and filtered through a Buchner funnel to yield a pale yellow solid (6.00 g, 90%). 1H NMR: (400 MHz, DMSO-d6): δ 12.45 (bs, 1H), 10.30 (s, 1H), 7.70 (s, 1H), 7.45 (d, J=8.8 Hz, 2H), 6.91 (d, J=8.8 Hz, 2H).
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3.67 g
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3.51 g
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4.4 g
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100 mL
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4.5 mL
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Yield
90%

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